6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Studies have reported various methods for its synthesis, including condensation reactions and cyclization processes. []
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by its unique triazole and pyridazine frameworks. It has the molecular formula and a molecular weight of 154.56 g/mol. This compound features a chlorine atom at the 6-position of the triazole ring, contributing to its chemical reactivity and biological activity. The compound's structure allows for various functionalization possibilities, making it a valuable target in medicinal chemistry.
Due to the lack of research on this specific compound, no data exists on its safety or hazards. However, triazolopyridazine derivatives can exhibit a variety of properties, including some that might be hazardous. For example, some derivatives have been found to possess antimicrobial activity []. Always handle unknown compounds with appropriate caution and consult safety data sheets (SDS) for similar compounds if available.
These reactions facilitate the synthesis of diverse derivatives that can be further explored for their biological properties .
The biological activity of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine has been a subject of research due to its potential pharmacological effects. Studies indicate that this compound may act as an enzyme inhibitor, affecting various biological pathways. It has been explored for:
The mechanism of action typically involves binding to active sites on enzymes or receptors, thereby inhibiting their function and altering cellular processes .
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through several methods:
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine has several applications across different fields:
Its versatility makes it a significant compound in both academic and industrial research settings .
Research on the interaction of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine with biological macromolecules has revealed insights into its binding mechanisms. Studies have shown that it can effectively bind to specific enzymes and receptors:
These studies are crucial for understanding how this compound can be utilized therapeutically .
Several compounds share structural similarities with 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | 0.76 | Lacks phenyl substitution; simpler structure |
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | 0.69 | Contains an ethyl carboxylate group; more polar |
3-Chloro-6-hydrazinylpyridazine | 0.66 | Features a hydrazine moiety; different reactivity |
3-Chloro-6-(methylamino)pyridazine | 0.66 | Contains a methylamino group; altered properties |
6-Chloro-N,N-dimethylpyridazin-3-amine | 0.63 | Dimethyl substitution affects solubility |
6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine represents a bicyclic heterocyclic compound featuring a fused triazole-pyridazine ring system [1]. The molecular formula is C₅H₃ClN₄ with a molecular weight of 154.56 grams per mole [3] [4]. The compound exhibits a planar molecular geometry with significant structural rigidity due to the fused ring system [24].
The molecular structure consists of a 1,2,4-triazole ring fused to a pyridazine ring at positions 4 and 3, respectively [8]. The chlorine atom is positioned at the 6-position of the pyridazine ring, conferring unique reactivity characteristics to the molecule [1] [3]. The canonical SMILES representation is ClC1=NN2C(C=C1)=NN=C2, providing a precise structural description [19].
Conformational analysis reveals that the molecule adopts an essentially planar structure with minimal deviation from planarity [24]. The bicyclic framework demonstrates restricted rotation due to the aromatic character of both ring systems . Intramolecular interactions, particularly between nitrogen atoms and hydrogen atoms, contribute to the conformational stability of the molecule [24].
The physical constants of 6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine have been determined through experimental measurements and computational predictions [4]. The following table summarizes the key physical constants:
Property | Value | Reference |
---|---|---|
Melting Point | 203-204°C | [4] |
Density (Predicted) | 1.71 ± 0.1 g/cm³ | [4] |
Boiling Point | Not determined | [10] |
Physical Form | Solid | [4] [23] |
pKa (Predicted) | -0.73 ± 0.30 | [4] |
The melting point range of 203-204°C indicates substantial thermal stability, characteristic of aromatic heterocyclic compounds with extensive conjugation [4] [23]. The predicted density of 1.71 g/cm³ reflects the compact molecular packing facilitated by the planar structure and intermolecular interactions [4].
The solubility characteristics of 6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine demonstrate typical behavior for chlorinated heterocyclic compounds [16]. The compound exhibits appreciable solubility in non-polar organic solvents such as toluene and carbon tetrachloride, while demonstrating relatively low solubility in water [16].
Solubility in common organic solvents has been documented, with the compound showing good dissolution in dimethyl sulfoxide and dimethylformamide [7] [18]. The polar nature of these solvents facilitates interaction with the nitrogen-containing heterocyclic system . Stock solutions can be prepared in dimethyl sulfoxide at concentrations up to 10 millimolar [7] [32].
The hydrophobic character of the molecule, enhanced by the chlorine substituent, contributes to poor aqueous solubility . This property influences the compound's behavior in biological systems and necessitates the use of appropriate solvent systems for experimental applications [7].
Spectroscopic characterization provides detailed insights into the molecular structure and electronic properties of 6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine [17] [18]. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the aromatic heterocyclic structure [17] [18].
Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide shows aromatic proton signals in the characteristic downfield region [18]. The limited number of protons (three) results in a relatively simple spectrum with well-resolved signals [17]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates signals in the aromatic carbon region, consistent with the sp² hybridization of the ring carbons [18].
Infrared spectroscopy exhibits characteristic vibrations associated with the heterocyclic framework [18]. The compound displays absorption bands corresponding to carbon-nitrogen stretching, carbon-carbon aromatic stretching, and carbon-chlorine stretching vibrations [18]. These spectroscopic data confirm the structural integrity and purity of the compound [17].
The International Chemical Identifier (InChI) for the compound is InChI=1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, providing a standardized representation of the molecular structure [17] [19].
The electronic structure of 6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine reveals significant delocalization of π-electrons across the bicyclic framework [24]. Bond length analysis from crystallographic studies indicates strong localization of double bonds within the pyridazine ring system [24]. The nitrogen-nitrogen bonds in the bicyclic framework measure 1.372-1.381 Ångströms, which are notably longer than typical carbon-nitrogen bonds [24].
Carbon-nitrogen bond lengths vary significantly throughout the molecule, ranging from 1.290 to 1.324 Ångströms, indicating varying degrees of double bond character [24]. This variation reflects the electronic delocalization patterns within the heterocyclic system [24]. The carbon-chlorine bond length of 1.732 Ångströms suggests a relatively weak bond, consistent with the reactive nature of this position [24].
The alternating carbon-carbon bond lengths in the pyridazine ring (1.344-1.426 Ångströms) demonstrate strong localization of double bonds rather than complete aromatic delocalization [24]. This pattern influences the chemical reactivity and electronic properties of the molecule [24].
Frontier molecular orbital theory provides insights into the reactivity patterns of the compound [26] [29]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the kinetic stability and chemical reactivity [26] [29]. Computational studies suggest that the electronic structure contributes to the thermal stability and chemical inertness of the compound under ambient conditions [26].
Crystallographic studies of 6-Chloro- [1] [2] [4]triazolo[4,3-b]pyridazine and related derivatives provide detailed information about the solid-state structure and intermolecular interactions [21] [24]. The compound crystallizes in a planar conformation with minimal deviation from the least-squares plane [24].
Crystal packing analysis reveals significant π-π stacking interactions between adjacent molecules [24]. The centroid-to-centroid distance between aromatic rings measures approximately 3.699-3.70 Ångströms, indicating strong intermolecular interactions [24]. These interactions contribute to the stability of the crystalline form and influence the physical properties of the solid material [24].
Hydrogen bonding patterns in the crystal structure involve carbon-hydrogen to nitrogen interactions [21] [24]. These weak hydrogen bonds, with distances around 2.55 Ångströms, provide additional stabilization to the crystal lattice [24]. The combination of π-π stacking and hydrogen bonding creates a stable three-dimensional network in the solid state [24].
The molecular geometry in the crystal structure confirms the planar nature of the bicyclic system [24]. All torsion angles in the carbon-nitrogen framework remain below 2 degrees, emphasizing the rigidity of the fused ring system [24]. This structural rigidity contributes to the compound's thermal stability and crystalline properties [24].